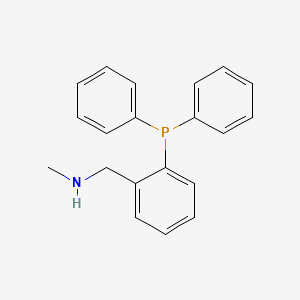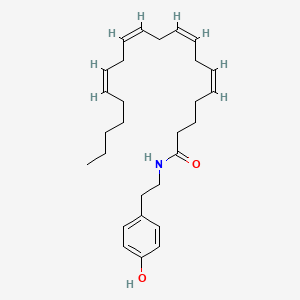
N-arachidonoyl-tyramine
Vue d'ensemble
Description
N-arachidonoyl-tyramine is a useful research compound. Its molecular formula is C28H41NO2 and its molecular weight is 423.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pro-angiogenic Mediator : N-arachidonoyl serine (ARA-S), an endocannabinoid-like lipid, has been shown to induce vasodilation and demonstrate vasoprotective potential. It activates key signaling pathways in endothelial cells, suggesting its role in endothelial functions and angiogenesis (Zhang et al., 2010); (Ho, 2010).
Neuroprotective Effects : N-arachidonoyl-L-serine (AraS) has been found to be neuroprotective following traumatic brain injury. It reduces apoptosis and improves functional outcomes, suggesting its potential in treating brain injuries (Cohen-Yeshurun et al., 2011).
Impact on N-type Ca2+ Channels : N-arachidonoyl l-serine affects N-type Ca2+ channels in rat sympathetic ganglion neurons, indicating its potential role in nervous system function (Guo et al., 2008).
FAAH Inhibition : N-arachidonoyl-glycine and other N-arachidonoyl-amino acids inhibit fatty acid amide hydrolase (FAAH), influencing the degradation of endocannabinoids. This suggests their involvement in modulating endocannabinoid levels and associated analgesic effects (Cascio et al., 2004).
Proneurogenic Properties : AraS exhibits proneurogenic properties, influencing neural progenitor cell proliferation and differentiation. This indicates its potential application in neurogenesis and brain injury recovery (Cohen-Yeshurun et al., 2013).
Biosynthesis Mechanisms : Studies on N-arachidonoyl dopamine (NADA) suggest the involvement of N-arachidonoyl-tyramine in biosynthetic pathways for endocannabinoid-like compounds (Hu et al., 2009).
Endocannabinoid Precursor Biosynthesis : this compound may play a role in the biosynthesis of endocannabinoid precursors like N-arachidonoyl phosphatidylethanolamine in the brain (Cadas et al., 1997).
Vasodilatory Properties : N-arachidonoyl-l-serine has been identified as a brain constituent with vasodilatory properties, potentially acting through endothelium-dependent and independent mechanisms (Milman et al., 2006).
Propriétés
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-[2-(4-hydroxyphenyl)ethyl]icosa-5,8,11,14-tetraenamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(31)29-25-24-26-20-22-27(30)23-21-26/h6-7,9-10,12-13,15-16,20-23,30H,2-5,8,11,14,17-19,24-25H2,1H3,(H,29,31)/b7-6-,10-9-,13-12-,16-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXVMIIWGTVRRX-DOFZRALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-[(4-acetyloxyphenyl)methoxy]-3,5-diiodobenzoate](/img/structure/B8018586.png)
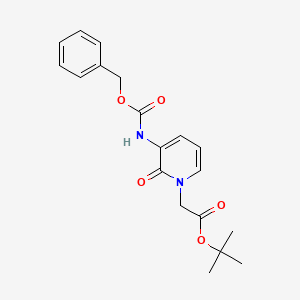
![Benzyl 2-[3,5-dichloro-2-methyl-6-oxo-1(6H)-pyrazinyl]acetate](/img/structure/B8018605.png)
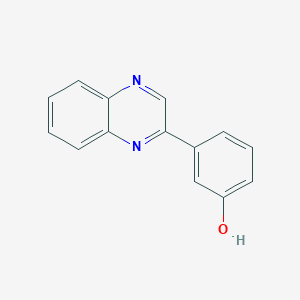
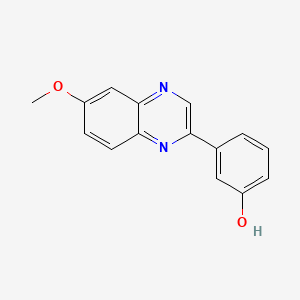
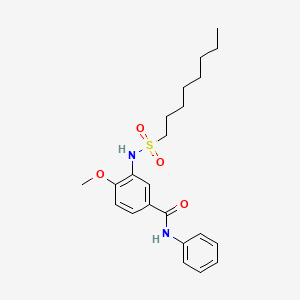
![5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,3-benzodioxole-4-carboxylic acid](/img/structure/B8018624.png)
![3-[3-(3,5-Dichlorophenyl)-thioureido]-4-methoxy-N-phenyl-benzamide](/img/structure/B8018631.png)
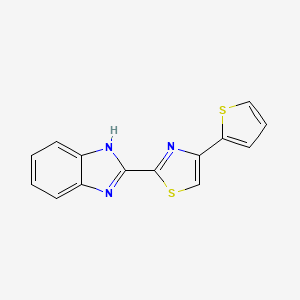
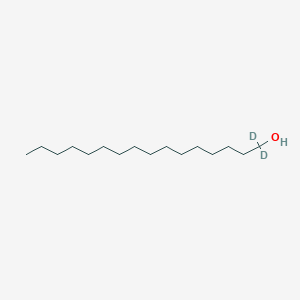
![N-[2-(3,4-dihydroxyphenyl)ethyl]icosa-5,8,11,14-tetraenamide](/img/structure/B8018664.png)
![2-[(5-tert-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]-5-nitro-1,3-thiazole](/img/structure/B8018668.png)

